molecular formula C10H12N4 B7886512 MFCD20502950 CAS No. 915919-61-8

MFCD20502950

Cat. No.: B7886512
CAS No.: 915919-61-8
M. Wt: 188.23 g/mol
InChI Key: VAIGNZQZVNFCIC-UHFFFAOYSA-N
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Description

MFCD20502950 is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD20502950 typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 5-amino-1,2,4-triazole can be methylated to form 5-methyl-1H-1,2,4-triazole.

    Attachment of the Aniline Moiety: The triazole derivative can then be reacted with an appropriate benzyl halide to introduce the aniline moiety. This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD20502950 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

MFCD20502950 has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent. Triazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD20502950 involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    5-methyl-1H-1,2,4-triazole: A closely related compound with a methyl group on the triazole ring.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with a benzoic acid moiety.

Uniqueness

MFCD20502950 is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the triazole ring and the aniline moiety allows for versatile interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIGNZQZVNFCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214570
Record name 4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-61-8
Record name 4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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